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molecular formula C10H15FN2O2 B8694928 Tert-butyl 3-cyano-3-(fluoromethyl)azetidine-1-carboxylate

Tert-butyl 3-cyano-3-(fluoromethyl)azetidine-1-carboxylate

Cat. No. B8694928
M. Wt: 214.24 g/mol
InChI Key: MPFWJMKSMHVFDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08785429B2

Procedure details

To an oven-dried 25 mL round bottom flask equipped for stirring was added diisopropylamine (0.659 mL, 4.66 mmol) under nitrogen. THF (5 mL) was added and the colorless solution was cooled to 0° C. To this solution was added n-BuLi (2.92 mL, 4.66 mmol) and the solution was stirred at 0° C. for 30 min. The solution was cooled to −78° C. and a solution of tert-butyl 3-cyanoazetidine-1-carboxylate (0.5 g, 2.74 mmol) in THF (3 mL) was added and the solution was stirred at −78° C. for 30 min. Bromofluoromethane (0.403 g, 3.57 mmol) was added at −78° C. dropwise. The reaction mixture was stirred for 30 min and then allowed to warm to 25° C. and stirred for 16 h. The reaction mixture was quenched at 0° C. with aqueous NH4Cl (5 mL) and extracted with DCM (3×). The extracts were dried over Na2SO4. Purification by silica column chromatography (MeOH/DCM, 0-5%) afforded the title compound as a yellow oil (0.52 g, 94%).
Quantity
0.659 mL
Type
reactant
Reaction Step One
Quantity
2.92 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0.403 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
94%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li]CCCC.[C:13]([CH:15]1[CH2:18][N:17]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:16]1)#[N:14].Br[CH2:27][F:28]>C1COCC1>[C:13]([C:15]1([CH2:27][F:28])[CH2:18][N:17]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:16]1)#[N:14]

Inputs

Step One
Name
Quantity
0.659 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
2.92 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
C(#N)C1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0.403 g
Type
reactant
Smiles
BrCF
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
for stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To an oven-dried 25 mL round bottom flask equipped
STIRRING
Type
STIRRING
Details
the solution was stirred at 0° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to −78° C.
STIRRING
Type
STIRRING
Details
the solution was stirred at −78° C. for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 25° C.
STIRRING
Type
STIRRING
Details
stirred for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched at 0° C. with aqueous NH4Cl (5 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Purification by silica column chromatography (MeOH/DCM, 0-5%)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1(CN(C1)C(=O)OC(C)(C)C)CF
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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